1-(4-Fluorophenyl)indole-3-carbaldehyde
Description
Properties
Molecular Formula |
C15H10FNO |
|---|---|
Molecular Weight |
239.24g/mol |
IUPAC Name |
1-(4-fluorophenyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C15H10FNO/c16-12-5-7-13(8-6-12)17-9-11(10-18)14-3-1-2-4-15(14)17/h1-10H |
InChI Key |
RVYKBUHPOPVEPZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)F)C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Chalcone Derivatives with Fluorinated Substituents
- Key Insight : Electronegative substituents (e.g., F, Br, Cl) at the para position of aromatic rings enhance inhibitory potency. For example, compound 2j (4-Br on Ring A, 4-F on Ring B) exhibits the lowest IC₅₀ (4.703 μM) among chalcone derivatives, while methoxy (OCH₃) groups reduce activity due to decreased electronegativity . This trend aligns with 1-(4-Fluorophenyl)indole-3-carbaldehyde’s design, where the 4-F substituent may optimize target binding.
Positional Isomerism of Fluorine in Indole Derivatives
Table 2: Fluorine Position Impact on Physicochemical Properties
*Similarity score relative to this compound (Tanimoto index).
- Key Insight : Fluorine placement significantly influences molecular interactions. While 4-Fluoro-1H-indole-3-carbaldehyde shares structural similarity with the target compound, the fluorine on the phenyl group in this compound may enhance metabolic stability compared to indole-ring fluorinated isomers, which are prone to oxidative degradation .
Functional Group Modifications in Indole Carbaldehydes
Table 3: Carbaldehyde Derivatives with Varying Substituents
- Key Insight : Hydroxyl and methoxy groups alter solubility and hydrogen-bonding capacity. The 4-F substituent in this compound balances lipophilicity and electronegativity, favoring membrane permeability and target engagement compared to polar hydroxy or bulky methoxy groups .
Preparation Methods
Vilsmeier-Haack Formylation at the 3-Position
The indole core undergoes formylation using the Vilsmeier reagent (generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl)):
-
Vilsmeier Reagent Preparation : Anhydrous DMF (50 mL) is cooled to 0–5°C, and POCl (10 mL) is added dropwise with stirring. The mixture is agitated for 30–40 minutes to form the active iminium intermediate.
-
Reaction with 1-(4-Fluorophenyl)indole : The N-substituted indole (10 mmol) is dissolved in anhydrous DMF (20 mL) and added to the Vilsmeier reagent at 0–5°C. After stirring at room temperature for 1–2 hours, the mixture is refluxed at 80–90°C for 5–8 hours.
-
Workup : The reaction is quenched with saturated sodium carbonate (pH 8–9), precipitating the product. Filtration and recrystallization from ethanol yield this compound (85–92% yield).
Key Parameters :
Alternative Synthetic Routes
Oxidation of 1-(4-Fluorophenyl)-3-(hydroxymethyl)indole
Indole-3-methanol derivatives can be oxidized to the corresponding aldehydes using pyridinium chlorochromate (PCC) or Dess-Martin periodinane:
Nucleophilic Aromatic Substitution
Electron-deficient indole derivatives undergo substitution with fluorophenyl nucleophiles. For example, 1-chloroindole-3-carbaldehyde reacts with 4-fluorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C to install the 4-fluorophenyl group.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The and NMR spectra of this compound (SpectraBase ID 6fKhRvnzisq) confirm the structure:
NMR (400 MHz, DMSO-) :
-
δ 9.95 (s, 1H, CHO)
-
δ 8.30–8.09 (m, 2H, Ar-H)
-
δ 7.56–7.20 (m, 3H, Ar-H and indole-H)
-
δ 6.90–6.70 (m, 2H, 4-F-CH)
NMR (100 MHz, DMSO-) :
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the compound (CHFNO) shows an exact mass of 239.074642 u , consistent with the molecular formula.
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
N-Arylation Efficiency : Ullmann couplings often require high temperatures and extended reaction times. Switching to microwave-assisted conditions reduces the duration to 2–3 hours.
-
Byproduct Formation : Over-formylation at the 2-position of indole is mitigated by maintaining strict temperature control during Vilsmeier reagent addition.
-
Solvent Selection : Replacing DMF with N-methyl-2-pyrrolidone (NMP) improves solubility of fluorinated intermediates.
Industrial Applications and Scalability
The Vilsmeier-Haack method is preferred for kilogram-scale production due to its reproducibility and cost-effectiveness. A pilot-scale protocol using continuous flow reactors achieves 89% yield with a throughput of 1.2 kg/day .
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